molecular formula C13H21N3O4 B1408740 tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate CAS No. 1187020-26-3

tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B1408740
CAS No.: 1187020-26-3
M. Wt: 283.32 g/mol
InChI Key: XIKKUPHZTQJBCX-UHFFFAOYSA-N
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Description

tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate: is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of both carbamate and diazaspiro moieties makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone. For instance, the reaction between 1,3-diaminopropane and a diketone like cyclohexane-1,3-dione under acidic conditions can form the spirocyclic intermediate.

    Introduction of the Carbamate Group: The spirocyclic intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl carbamate group, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

    Oxidation and Reduction: The diketone moiety can be subjected to oxidation or reduction reactions to form different functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction can lead to alcohols or amines.

    Hydrolysis Products: Hydrolysis typically produces the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of spirocyclic compounds.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The spirocyclic structure is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both carbamate and diketone functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-12(2,3)20-11(19)14-8-4-6-13(7-5-8)9(17)15-10(18)16-13/h8H,4-7H2,1-3H3,(H,14,19)(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKKUPHZTQJBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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